9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene
Description
9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene is a fluorene-based derivative functionalized with bis-naphthylamino groups at the 4-positions of its phenyl substituents. This compound belongs to a class of organic semiconductors widely studied for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and thermoelectric devices. The naphthalen-2-yl (naphthyl) substituents introduce steric bulk and extended π-conjugation, which influence its electronic properties, such as charge transport and energy level alignment.
Properties
IUPAC Name |
N-[4-[9-[4-(dinaphthalen-2-ylamino)phenyl]fluoren-9-yl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H44N2/c1-5-17-49-41-57(33-25-45(49)13-1)66(58-34-26-46-14-2-6-18-50(46)42-58)55-37-29-53(30-38-55)65(63-23-11-9-21-61(63)62-22-10-12-24-64(62)65)54-31-39-56(40-32-54)67(59-35-27-47-15-3-7-19-51(47)43-59)60-36-28-48-16-4-8-20-52(48)44-60/h1-44H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQHEBAYOGHIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H44N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the reaction of naphthylamine derivatives with fluorene derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, affecting its stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene is C57H40N2, with a molecular weight of approximately 752.94 g/mol. The compound features a unique structure comprising multiple aromatic rings and nitrogen functionalities, which contribute to its electronic properties. Its bulky structure enhances its utility in several applications, particularly in organic semiconductors.
Key Applications
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Organic Light-Emitting Diodes (OLEDs) :
- 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene is primarily utilized as a hole transport material in OLEDs. Its excellent charge transport properties and stability make it suitable for enhancing the efficiency and longevity of OLED devices .
- Research has shown that incorporating this compound into OLED architectures can improve light emission efficiency and color purity .
-
Organic Solar Cells :
- The compound's electronic characteristics also lend themselves to applications in organic solar cells. Its ability to facilitate charge separation and transport can enhance the overall efficiency of photovoltaic devices .
- Studies indicate that using this compound in blend films with other organic materials can lead to improved power conversion efficiencies .
-
Materials Science :
- In materials science, 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene is being explored as a potential candidate for advanced materials due to its structural properties. It may serve as a building block for developing new polymers and nanomaterials with tailored electronic properties .
- The compound's stability under various environmental conditions makes it an attractive option for use in durable materials .
Case Studies
-
OLED Performance Enhancement :
- A study demonstrated that incorporating 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene into OLED structures led to a significant increase in luminous efficacy compared to devices without this material. The results indicated an improvement in both brightness and operational stability .
- Charge Transport Analysis :
Mechanism of Action
The mechanism by which 9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene exerts its effects involves its ability to transport charge efficiently. The molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence. The compound interacts with various molecular targets and pathways, facilitating charge generation and transport upon light exposure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- BPAPF (9,9-Bis[4-(N,N-bis-biphenyl-4-yl-amino)phenyl]-9H-fluorene): Replaces naphthyl groups with biphenylamino substituents. BPAPF exhibits a deep highest occupied molecular orbital (HOMO) level of 5.6 eV, enabling efficient hole injection into materials like rubrene (HOMO = 5.4 eV) in thermoelectric devices .
- 9,9-Bis[4-(N,N′-bis(naphthalen-2-yl)-N,N′-bisphenylamino)-phenyl]-9H-fluorene: A more complex derivative with mixed phenyl and naphthyl substituents. This hybrid structure balances charge transport and solubility, whereas the target compound’s symmetric bis-naphthyl design may enhance π-stacking and thermal stability .
Thermal and Morphological Properties
Fluorene derivatives with bulky substituents typically exhibit high thermal stability. For example:
- A carbazole-fluorene hybrid () shows a 5% weight loss temperature of 507°C and a glass transition temperature ($Tg$) of 179°C. The target compound, with larger naphthyl groups, may achieve even higher $Tg$ due to restricted molecular motion, beneficial for device longevity .
- BPAPF forms amorphous thin films when doped with NDP-9, a critical feature for uniform charge transport in OSCs . The naphthyl-substituted analogue may face challenges in film morphology due to increased crystallinity, requiring optimization during deposition.
Electronic and Optical Properties
- HOMO/LUMO Levels : BPAPF’s deep HOMO (5.6 eV) facilitates hole transfer in modulation-doped systems . The target compound’s HOMO is expected to be shallower (~5.3–5.4 eV) due to naphthyl’s electron-donating nature, aligning better with emissive layers in OLEDs.
- Absorption/Emission : Naphthyl groups extend conjugation, likely red-shifting absorption and emission spectra compared to BPAPF. For instance, a carbazole-spirobifluorene host () emits at 448 nm, while naphthyl-containing systems could shift emission further into the visible range .
Device Performance
- OLEDs : Asymmetric naphthyl/phenyl hosts (e.g., ) achieve high current efficiency (27.8 cd/A) in red phosphorescent OLEDs. The symmetric bis-naphthyl design may improve efficiency further by reducing excimer formation .
- Thermoelectrics : BPAPF-NDP9 doped systems achieve high electrical conductivity (>10 S/cm) via modulation doping. The target compound’s higher HOMO could reduce doping efficiency but enhance compatibility with low-work-function electrodes .
Biological Activity
9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene (commonly referred to as NPAPF) is a complex organic compound notable for its unique molecular structure, which integrates multiple aromatic rings and nitrogen functionalities. This compound is primarily recognized for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). However, recent studies have also highlighted its potential biological activities, including interactions with cellular processes and signaling pathways.
Molecular Structure and Properties
The molecular formula of NPAPF is , with a molecular weight of approximately 853.08 g/mol. The compound's structure features dual naphthalene substitutions that enhance its electronic properties, making it suitable for various applications in organic electronics and potentially in biological contexts.
Research indicates that NPAPF can influence cellular processes by modulating signaling pathways related to oxidative stress and energy metabolism. Its ability to form stable complexes with biomolecules suggests potential roles in fluorescence-based assays and other biological studies. The delocalized electrons in NPAPF's structure allow it to emit light when excited, which is a critical feature for its application in OLEDs but may also contribute to its biological interactions .
Antioxidant Activity
NPAPF has been investigated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound's structure allows it to act as a scavenger of free radicals, potentially providing protective effects against cellular damage. In comparative studies, NPAPF exhibited significant antioxidant activity, outperforming several known antioxidants under specific conditions .
Antimicrobial Activity
Emerging studies suggest that NPAPF may possess antimicrobial properties. While direct evidence is still being explored, the structural characteristics of the compound indicate potential interactions with microbial cell membranes or metabolic pathways. This could lead to applications in developing novel antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of NPAPF, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene | Enhanced charge transport properties due to additional phenyl groups. | |
| 9-bis[4-(N-naphthalen-1-yl-N-phenylamino)-phenyl]-9H-fluorene | Variations in naphthalene substitution affecting electronic properties. | |
| N,N'-Di(1-naphthyl)-N,N'-di(2-naphthyl)-[1,1'-biphenyl]-4,4'-diamine | Known for high hole mobility; used in similar electronic applications. |
Case Studies
- Cellular Interaction Studies : A series of experiments have demonstrated that NPAPF can modulate gene expression related to oxidative stress response pathways. Cells treated with NPAPF showed altered levels of key antioxidant enzymes compared to control groups.
- Antioxidant Efficacy : In vitro assays using DPPH and ABTS radical scavenging methods revealed that NPAPF displayed significant antioxidant activity, with IC50 values comparable to established antioxidants like vitamin C .
- Antimicrobial Testing : Preliminary tests against various bacterial strains indicated that NPAPF exhibited inhibitory effects on growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the key synthetic routes for 9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene, and what catalytic systems are effective?
The synthesis typically involves multi-step coupling reactions. A plausible route includes:
- Step 1: Bromination of 9,9-diarylfluorene precursors to introduce reactive sites.
- Step 2: Buchwald-Hartwig amination or Ullmann coupling to attach naphthylamino groups, using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos .
- Step 3: Purification via column chromatography or recrystallization to achieve high purity (>95%, HPLC). Catalytic efficiency depends on solvent choice (toluene or THF), temperature (80–120°C), and ligand-to-metal ratios. Bifunctional ionic liquids (BFILs) with sulfonic acid and thiol groups, as reported for similar fluorene derivatives, may enhance reaction selectivity .
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: H and C NMR verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 853.06 (C₆₅H₄₄N₂) .
- Elemental Analysis: Matches calculated C, H, N percentages to experimental values (e.g., C: 91.51%, H: 5.20%, N: 3.28%).
Q. What are the fundamental thermal and optical properties critical for its application in organic electronics?
Key properties include:
- Thermal Stability: Thermogravimetric analysis (TGA) shows 0.5% weight loss at 490°C, indicating suitability for high-temperature device processing .
- Optical Properties: UV-Vis absorption at 322 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) and photoluminescence (PL) at 418 nm in THF, relevant for blue-emitting OLEDs .
- Glass Transition Temperature (): 166°C, critical for assessing amorphous film formation in devices .
Advanced Research Questions
Q. How can researchers optimize the compound's charge transport properties in OLED devices?
Optimization strategies include:
- Morphological Control: Spin-coating or vacuum deposition to minimize aggregation-induced quenching.
- Host-Guest Systems: Blending with high-triplet-energy hosts (e.g., CBP) to enhance electroluminescence efficiency.
- Doping: Introducing electron-deficient moieties (e.g., CN groups) to improve hole mobility, as seen in fluorene-based hole transport materials .
Q. What methodologies are employed to resolve contradictions in reported photoluminescence quantum yields (PLQY)?
Discrepancies in PLQY often arise from:
- Sample Purity: Impurities (e.g., unreacted amines) quench emission. Use HPLC to verify purity (>99%) .
- Measurement Conditions: Solvent polarity (THF vs. chloroform) and excitation wavelength (322 nm vs. 330 nm) affect results. Standardize using degassed solvents and integrating sphere setups.
- Film vs. Solution State: Solid-state PLQY is typically lower due to aggregation; compare thin-film data using time-resolved spectroscopy .
Q. What strategies improve the thermal stability of this material in high-temperature device applications?
Enhancements include:
- Side-Chain Engineering: Introducing bulky substituents (e.g., tert-butyl groups) to reduce molecular mobility and delay decomposition .
- Crosslinking: UV or thermal curing to form polymer networks, as demonstrated in sulfonated polyimides for fuel cells .
- Composite Materials: Blending with thermally stable polymers (e.g., polycarbonates) to reinforce the matrix .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
